molecular formula C19H18N6O3 B2360101 N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 941882-87-7

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2360101
CAS No.: 941882-87-7
M. Wt: 378.392
InChI Key: CSKCJBXZLPOGAR-UHFFFAOYSA-N
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Description

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidine core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Continuous flow chemistry and other advanced techniques can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

  • Addition: Addition reactions may involve the use of electrophiles and specific reaction conditions to add functional groups to the compound.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound has shown potential as a bioactive molecule. It can be used to study various biological processes and pathways, including enzyme inhibition and receptor binding.

Medicine: In the field of medicine, this compound has been investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In industry, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its unique structure and reactivity make it valuable for various applications.

Mechanism of Action

The mechanism by which N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine derivatives

  • Indole-3-carboxamide derivatives

  • tert-Butyl-substituted pyrazoles

Uniqueness: N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide stands out due to its unique combination of structural features, including the tert-butyl group and the indole moiety. This combination provides distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O3/c1-19(2,3)25-16-13(9-22-25)18(28)24(10-21-16)23-17(27)15(26)12-8-20-14-7-5-4-6-11(12)14/h4-10,20H,1-3H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKCJBXZLPOGAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C(=O)C3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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